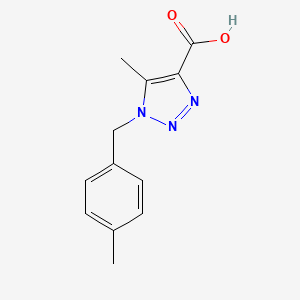

![molecular formula C14H12Cl2O2 B1328128 {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol CAS No. 1017782-50-1](/img/structure/B1328128.png)

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

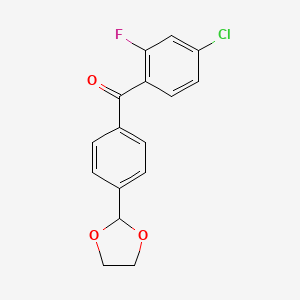

“{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol” is a chemical compound with the CAS Number: 1017782-50-1 . It has a molecular weight of 283.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H12Cl2O2 . The InChI code for this compound is 1S/C14H12Cl2O2/c15-13-6-5-12 (7-14 (13)16)18-9-11-3-1-10 (8-17)2-4-11/h1-7,17H,8-9H2 .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . It has a melting point of 96 - 97 degrees Celsius .Applications De Recherche Scientifique

Nuclear Magnetic Resonance Study

- Ionization Kinetics : Research by Ride and Wyatt (1973) utilized nuclear magnetic resonance to determine the rate constants for the appearance and disappearance of substituted triphenylmethyl ions in concentrated acid solutions, contributing to the understanding of ionization reactions in organic chemistry.

Photochemical Reactions

- Paterno-Büchi Reaction : A study on photochemical reactions by D’Auria and Racioppi (2000) found that 5-methyl-2-furyl-phenylmethanol reacted with various benzophenones to form different adducts, highlighting the potential for creating novel organic compounds through photochemistry.

Gas Chromatography-Mass Spectrometry

- Pesticide Analysis : Research by Tamiri and Zitrin (1987) demonstrated the use of gas chromatography/mass spectrometry in analyzing thermally labile phenylurea pesticides, providing a method for identifying decomposition products in pesticide analysis.

Synthesis and Characterization of Polymers

- Polythiophenes Bearing Oligoethylene Glycol Segments : A study by Tapia et al. (2010) explored the synthesis and characterization of new copolymers containing azobenzene moieties, contributing to the development of materials with specific thermal, optical, and electrochemical properties.

Herbicide Metabolism

- Bifenox in Soil and Plants : Leather and Foy (1977) researched the metabolism of the herbicide bifenox in soil and plants, providing insights into its environmental impact and degradation pathways.

Green Chemistry Approaches

- One-Pot Synthesis of Methyl 4-(4-Chlorophenyl)-5,7-Dioxo-1-Phenyl-1,4,5,6,7,8-Hexahydropyrazolo Pyrimidine-3-Carboxylate : A green chemistry approach was demonstrated by Yadav et al. (2021) for synthesizing pyrano pyrimidine derivatives, highlighting the importance of sustainable and efficient chemical synthesis methods.

Photocatalytic Degradation

- Diclofop-Methyl Mineralization : Research by Devi and Krishnamurthy (2009) on the photocatalytic degradation of diclofop-methyl identified intermediate products and proposed a mechanism for the degradation process, contributing to environmental remediation techniques.

Safety and Hazards

Propriétés

IUPAC Name |

[4-[(3,4-dichlorophenoxy)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-13-6-5-12(7-14(13)16)18-9-11-3-1-10(8-17)2-4-11/h1-7,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNPXLIWVIDMPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)COC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649791 |

Source

|

| Record name | {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-50-1 |

Source

|

| Record name | {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

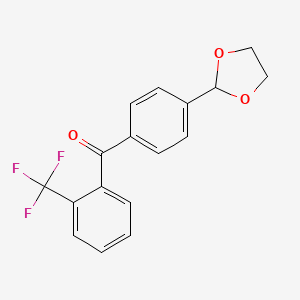

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

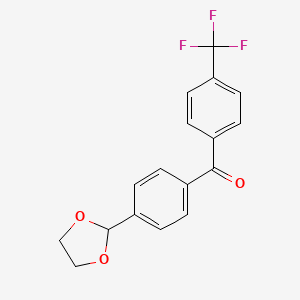

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

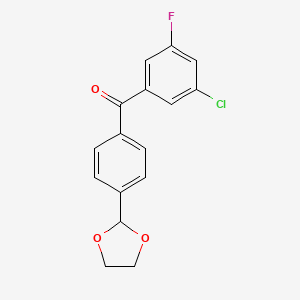

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)